molecular formula C19H16N2O4 B2610246 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2415501-17-4

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2610246
CAS No.: 2415501-17-4
M. Wt: 336.347
InChI Key: HKZIFHXQIUVRGF-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of oxazole, furan, and benzofuran moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling to form the desired compound. Common reagents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and furan rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents like DMF or DCM .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole and benzofuran moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide is unique due to its combination of oxazole, furan, and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-18(12(2)25-21-11)16-8-7-14(23-16)10-20-19(22)17-9-13-5-3-4-6-15(13)24-17/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIFHXQIUVRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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